PF-2771
Description
Historical Context of Centromere Protein E Inhibitor Development
The development of centromere protein E inhibitors represents a relatively recent advancement in the field of mitotic kinesin targeting, building upon decades of research into cell division mechanisms and their dysregulation in cancer. The first potent and selective inhibitor of centromere protein E was GSK923295, which emerged from high-throughput screening efforts and subsequent medicinal chemistry optimization. This compound, designated as GSK923295, was developed through a collaborative effort between Cytokinetics and GlaxoSmithKline, marking the beginning of serious drug development efforts targeting this specific mitotic protein.
GSK923295 demonstrated the feasibility of targeting centromere protein E for therapeutic purposes, showing broad antitumor activity in preclinical models and ultimately progressing to human clinical trials. The compound exhibited an inhibitory constant of 3 nanomolar against human centromere protein E and demonstrated ATP-uncompetitive and microtubule-uncompetitive modes of inhibition. These early studies established the proof-of-concept for centromere protein E inhibition as a viable approach to cancer treatment and laid the groundwork for subsequent inhibitor development efforts.
The success of GSK923295 in preclinical and early clinical development validated the centromere protein E target and encouraged further research into this class of compounds. However, the clinical development of GSK923295 also revealed certain limitations and challenges, including the need for improved pharmacological properties and better understanding of patient selection criteria. These insights from the first-generation inhibitor informed the design and development of subsequent compounds, including this compound.
This compound represents the second-generation of centromere protein E inhibitors, incorporating lessons learned from the development and clinical testing of GSK923295. The compound was specifically designed to address some of the limitations observed with the first-generation inhibitor while maintaining the essential features of potent and selective centromere protein E inhibition. This iterative approach to inhibitor development reflects the maturation of the field and the growing understanding of the structure-activity relationships governing centromere protein E inhibition.
The development timeline of centromere protein E inhibitors illustrates the evolution from basic research discoveries to targeted therapeutic development. Early genetic studies in mice had suggested that partial loss of centromere protein E function was associated with decreased tumor incidence, providing initial validation of the target for cancer therapy. These foundational studies were followed by biochemical characterization of the protein and its role in mitosis, ultimately leading to the development of small molecule inhibitors capable of modulating its function.
Rationale for Targeting Mitotic Kinesins in Oncology Research
The rationale for targeting mitotic kinesins in oncology research stems from fundamental differences between normal and cancer cells in their cell division machinery and checkpoint responses. Mitotic kinesins play essential roles in chromosome segregation and spindle assembly, processes that are frequently disrupted in cancer cells. Unlike normal cells, which possess robust checkpoint mechanisms to prevent improper cell division, many cancer cells have compromised checkpoint functions that make them more vulnerable to mitotic disruption.
Centromere protein E specifically represents an attractive target due to its exclusive expression in proliferating cells and its absence from non-proliferating cells, including neurons. This expression pattern suggests that inhibition of centromere protein E would primarily affect dividing cells while sparing post-mitotic tissues. This selectivity profile could potentially reduce the toxicity concerns associated with other anti-mitotic agents that affect both proliferating and non-proliferating cells.
The mechanistic basis for targeting centromere protein E lies in its critical role in chromosome congression during mitosis. The protein functions as a kinetochore-associated mitotic kinesin that is essential for proper chromosome alignment at the metaphase plate. When centromere protein E function is disrupted, chromosomes fail to achieve proper alignment, leading to activation of the spindle assembly checkpoint and subsequent mitotic arrest. This prolonged mitotic arrest ultimately triggers apoptotic cell death pathways, particularly in cells with compromised checkpoint functions.
Recent research has revealed that certain cancer subtypes are particularly vulnerable to centromere protein E inhibition. Basal-like breast cancer cells, which represent a subset of triple-negative breast cancers, show elevated centromere protein E expression and increased sensitivity to centromere protein E inhibitors. This observation suggests that centromere protein E inhibition may be particularly effective in treating aggressive cancer types that currently lack targeted therapeutic options.
The concept of synthetic lethality also provides a strong rationale for targeting mitotic kinesins in cancer research. Many cancer cells harbor mutations in genes involved in DNA damage response and cell cycle checkpoint control, such as p53 and BRCA1. These mutations create vulnerabilities that can be exploited by targeting complementary pathways, such as those involved in mitotic spindle function. Centromere protein E inhibition may be particularly effective in cancers with defective checkpoint mechanisms, as these cells may be less able to survive the mitotic stress induced by chromosome misalignment.
Table 1: Selectivity Profile of this compound Against Kinesin Family Members
| Target Protein | This compound Concentration | Inhibition Level |
|---|---|---|
| Centromere Protein E | 16.1 nM | 50% (IC50) |
| Eg5/KSP | 1 μM | 0% |
| Eg5/KSP | 10 μM | 0% |
| Chromokinesin | 1 μM | 0% |
| Chromokinesin | 10 μM | 0% |
| MCAK | 1 μM | 0% |
| MCAK | 10 μM | 0% |
Table 2: Cellular Activity Profile of this compound in Cancer Cell Lines
| Cell Line Type | Effective Concentration Range | Response Characteristics |
|---|---|---|
| Basal-like breast cancer | < 0.1 μM | High sensitivity |
| Normal cell lines | > 5 μM | No cytotoxicity |
| Premalignant cell lines | > 5 μM | No cytotoxicity |
| MDA-MB-468 cells | 100 nM | Chromosomal congression defect |
The targeting of mitotic kinesins also offers advantages in terms of resistance mechanisms. Unlike targeted therapies that inhibit specific oncogenic drivers, mitotic kinesin inhibitors target fundamental cellular processes that are difficult for cancer cells to circumvent without compromising their proliferative capacity. This characteristic may reduce the likelihood of rapid resistance development and could provide more durable therapeutic responses.
Furthermore, the potential for combination therapies represents another compelling aspect of mitotic kinesin targeting. Recent studies have demonstrated that centromere protein E inhibition can synergize with microtubule-targeting agents to enhance their effectiveness. This synergistic interaction suggests that centromere protein E inhibitors like this compound could be valuable components of combination treatment regimens, potentially allowing for reduced doses of conventional chemotherapeutic agents while maintaining or enhancing therapeutic efficacy.
The development of centromere protein E inhibitors also addresses some of the limitations associated with conventional microtubule-targeting agents. Traditional anti-mitotic drugs such as taxanes and vinca alkaloids are associated with significant neurotoxicity due to their effects on microtubules in non-dividing neuronal cells. In contrast, the selective expression of centromere protein E in proliferating cells suggests that its inhibition would not affect neuronal function, potentially eliminating one of the major dose-limiting toxicities of current anti-mitotic therapies.
Properties
Molecular Formula |
C29H36ClN5O4 |
|---|---|
Molecular Weight |
554.08 |
Synonyms |
PF2771; PF 2271 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties of PF-2771
Comparison with Similar CENP-E Inhibitors
CENP-E inhibitors are emerging as targeted therapies for cancers with high chromosomal instability. Below is a comparative analysis of this compound with other CENP-E inhibitors, including GSK923295, Compound A (Cmpd-A), and UA62784:
Table 1: Comparative Profile of CENP-E Inhibitors
Key Differentiators of this compound
Selectivity for Basal-like TNBC: this compound exhibits preferential cytotoxicity in basal-like breast cancer cell lines (EC50 < 0.1 µM) compared to premalignant or normal cells. Its efficacy correlates with the degree of chromosomal instability (CIN), making it a candidate for tumors with high CIN .
Mechanistic Insights :
this compound induces prolonged mitotic arrest and upregulates mitotic checkpoint proteins (e.g., BubR1, Aurora B) . Unlike GSK923295, which causes p53-independent apoptosis, this compound’s effects are partially dependent on p53 status .
Hyperploidy Selectivity :
Both this compound and GSK923295 show enhanced suppression of tetraploid cells compared to diploid cells, suggesting utility in targeting polyploid cancers .
Research Findings and Limitations
This compound in Combination Therapy :
Synergistic effects are observed when this compound is combined with PARP inhibitors (e.g., olaparib) or taxanes, enhancing apoptosis in CIN-high tumors .- Limitations: The binding site of this compound on CENP-E remains uncharacterized, unlike GSK923295, which has a defined ATP-binding pocket interaction . No clinical trials have been initiated for this compound, whereas GSK923295 has advanced to Phase I .
Preparation Methods
Overview of PF-2771 Synthesis
This compound synthesis is based on a convergent synthetic scheme involving several key intermediates and coupling reactions. The process is designed to ensure high purity and yield, suitable for pharmacological evaluation.
Detailed Synthetic Route and Conditions
The synthesis of this compound follows a sequence of reactions starting from commercially available or readily synthesized precursors, proceeding through protection, coupling, and functional group transformations. The key steps are summarized below with reaction conditions and yields:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| a) | Hydrolysis of ester to acid | NaOH, MeOH, room temp, overnight | Quantitative | Converts ester intermediate to acid |
| b) | Amide bond formation | HATU, TEA, 60°C, 3 h | 67 | Coupling of acid with amine |
| c) | Grignard addition | MeMgBr, 0°C, 30 min | 92 | Introduction of methyl group |
| d) | Alkylation and reduction | Zn, BrCH2CH2Br, TMSCl | Not specified | Preparation of brominated intermediate |
| e) | Amidation with O,N-dimethylhydroxylamine | HATU, TEA, DMF, 60°C, 3 h | 88 | Formation of N-methoxy amide |
| f) | Boc protection of amine | Boc2O, base | Not specified | Protecting group introduction |
| g) | Coupling with tetrachlorophthalimide derivative | DIAD, PPh3, THF, 0°C | Not specified | Mitsunobu reaction for coupling |
| h) | Final coupling to form this compound | HATU, TEA, DMF, room temp, 3 h | 61 (over 2 steps) | Final amide bond formation |
Notes on the synthetic scheme:
- The process involves careful control of temperature, atmosphere (nitrogen), and purification by column chromatography with gradient elution (ethyl acetate/heptane or ethyl acetate/methanol mixtures).
- The intermediates are characterized by NMR and LCMS to confirm structure and purity.
- The final compound, this compound, is isolated as a solid with high purity (>99.5%) suitable for biological testing.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradient solvent systems (e.g., 20–60% ethyl acetate in heptane).
- Characterization includes:
- 1H NMR Spectroscopy : Chemical shifts consistent with expected structure.
- LCMS : Molecular ion peaks confirming molecular weight.
- The final product is lyophilized and often isolated with sodium chloride as a solid salt form to improve stability.
Preparation Summary Table
| Intermediate | Key Reaction | Conditions | Yield | Characterization |
|---|---|---|---|---|
| Compound 4 (N-methoxy amide) | Amidation with O,N-dimethylhydroxylamine | HATU, TEA, DMF, 60°C, 3 h | 92% | LCMS (M+H = 279.00), 1H NMR |
| Compound 7 (Boc-protected phenylalaninate) | Boc protection and coupling | Various | 88% | LCMS (M+H = 402.20), 1H NMR |
| Compound 11 (Tetrachlorophthalimide derivative) | Mitsunobu coupling | DIAD, PPh3, THF, 0°C | Not specified | 1H NMR |
| This compound (Final product) | Final amide coupling | HATU, TEA, DMF, rt, 3 h | 61% (over 2 steps) | LCMS, 1H NMR, >99.5% purity |
Additional Notes on Preparation
- The synthetic route is optimized for scale-up and reproducibility.
- Reaction monitoring is done by TLC and LCMS.
- The final compound is stored at -20°C or -80°C to maintain stability.
- Solubility considerations are addressed with DMSO stocks for biological assays.
Research Findings Related to Preparation
- The synthetic methodology was developed to enable efficient access to this compound for pharmacokinetic and pharmacodynamic studies.
- The multi-step synthesis allows structural modifications for analog development.
- The purity and yield achieved are sufficient for in vitro and in vivo efficacy testing, demonstrating tumor regression in animal models.
Q & A
Q. What is the primary mechanism of PF-2771 in disrupting mitosis, and how can this be experimentally validated?
this compound selectively inhibits the motor activity of centromere protein E (CENP-E), a kinesin essential for chromosome congression during mitosis. To validate this, researchers can:
- Treat cancer cell lines (e.g., basal-like breast cancer MDA-MB-468) with this compound and monitor mitotic arrest via phosphorylation of histone H3 at Ser10 (pHH3-Ser10), a marker of mitotic progression .
- Use immunofluorescence microscopy to visualize chromosome alignment defects and micronuclei formation, indicative of chromosomal instability (CIN) .
Q. How should this compound be administered in in vitro studies to ensure target engagement?
- Dosage: Use concentrations ≥16.1 nM (IC50 for CENP-E) in cell culture media .
- Treatment duration: 16–24 hours to induce significant mitotic arrest in sensitive cell lines .
- Controls: Include vehicle-treated cells and compare with other CENP-E inhibitors (e.g., GSK923295) to assess specificity .
Q. What are the critical parameters for assessing this compound efficacy in preclinical tumor models?
- Pharmacodynamic markers: Measure pHH3-Ser10 levels in tumor tissues via ELISA or immunohistochemistry to confirm CENP-E inhibition .
- Tumor regression: In xenograft models (e.g., SCID mice with patient-derived basal-like breast tumors), administer this compound subcutaneously at 100 mg/kg/day and monitor tumor volume .
- Selectivity: Compare toxicity in normal vs. cancerous cell lines using viability assays (e.g., EC50 <0.1 μM in basal-like cells vs. negligible effects in premalignant cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound sensitivity across cell lines with varying chromosomal instability (CIN) levels?
- Experimental design: Stratify cell lines based on CIN biomarkers (e.g., aneuploidy, micronuclei frequency) using flow cytometry or karyotyping .
- Correlation analysis: Compare this compound-induced apoptosis (via Annexin V/PI staining) with pre-treatment CIN scores to identify responsive subsets .
- Mechanistic follow-up: Use CRISPR-Cas9 to knock down CENP-E in resistant lines and test if sensitivity is restored .
Q. What methodologies are optimal for quantifying this compound-induced chromosome missegregation in high-throughput screens?
- Fluorescence microplate assays: Measure loss of a human artificial chromosome (HAC) tagged with GFP in HAC-containing cell lines. This compound treatment increases HAC loss rates, detectable via fluorescence intensity shifts .
- Automated image analysis: Use high-content screening platforms to quantify micronuclei or lagging chromosomes in fixed cells stained with DAPI and anti-α-tubulin antibodies .
Q. How does this compound synergize with other anticancer agents, and what experimental frameworks can test these interactions?
- Combination therapy: Co-administer this compound with PARP inhibitors (e.g., olaparib) or taxanes (e.g., paclitaxel) in CIN-high models. Assess synergy via Chou-Talalay combination indices .
- Mechanistic overlap: Evaluate overlapping pathways (e.g., DNA damage response or mitotic checkpoint activation) using phospho-proteomics or RNA sequencing .
Q. What strategies mitigate off-target effects of this compound in long-term in vivo studies?
- Dose optimization: Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance tumor regression with toxicity (e.g., body weight loss, hematological parameters) .
- Tissue-specific delivery: Use nanoparticle encapsulation or antibody-drug conjugates to enhance tumor targeting .
Data Interpretation & Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Tumor microenvironment (TME) analysis: Profile TME factors (e.g., hypoxia, stromal interactions) in patient-derived xenografts (PDXs) that may reduce drug penetration .
- Metabolic stability assays: Compare this compound half-life in serum-containing media vs. mouse plasma to identify bioavailability limitations .
Q. What controls are essential when interpreting this compound-induced mitotic arrest in heterogeneous tumor samples?
- Internal controls: Co-stain tissues with pHH3-Ser10 and proliferation markers (e.g., Ki67) to distinguish mitotic arrest from quiescence .
- Isogenic models: Compare this compound responses in parental vs. CENP-E-knockout cells to confirm on-target effects .
Advanced Mechanistic Studies
Q. Can this compound overcome resistance to taxanes in triple-negative breast cancer (TNBC), and how can this be tested?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
